5-Bromo-2-chlorothiazole
Overview
Description
5-Bromo-2-chlorothiazole is a heterocyclic compound that belongs to the thiazole family. It is characterized by the presence of both bromine and chlorine atoms attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorothiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the bromination of 2-chlorothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. For instance, a practical process for the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, has been demonstrated to be effective and cost-efficient . This process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Brominating Agents: Such as bromine or N-bromosuccinimide (NBS).
Chlorinating Agents: Such as chlorine gas or thionyl chloride.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various thiazole derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-chlorothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-2-chlorothiazole include:
- 2-Chlorothiazole
- This compound-4-carboxylic acid
- 2-Amino-5-chlorothiazole
- Chlormethiazole hydrochloride
- Chlorothiazide
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the thiazole ring, which imparts distinct chemical and physical properties. This dual halogenation can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrClNS/c4-2-1-6-3(5)7-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFZOGJTDCZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458325 | |
Record name | 5-Bromo-2-chlorothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-56-8 | |
Record name | 5-Bromo-2-chlorothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chlorothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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